(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid
Overview
Description
Synthesis Analysis
The synthesis of molecules similar to "(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid" involves complex organic reactions. One relevant approach is the cyclization of butanoic acids to their corresponding pyrrolidin-2-ones, achieved by using polyphosphate ester (PPE) and 4-(N,N-dimethylamino)pyridine (DMAP), which significantly reduces reaction times and increases yields (Zareef, Iqbal, & Arfan, 2008). Such methods highlight the potential pathways for synthesizing complex molecules including sulfonamido and pyridinyl groups.
Molecular Structure Analysis
Molecular structure analysis of related compounds showcases the importance of crystallographic studies in understanding compound geometries. Studies on similar sulfonamide ligands and their metal complexes, characterized by FTIR, mass spectrometry, and X-ray diffraction, reveal insights into their structural configurations and intermolecular interactions, such as hydrogen bonding and polymeric networks (Danish et al., 2021). These analyses are crucial for determining the molecular configuration and potential reactivity of sulfonamide-based compounds.
Chemical Reactions and Properties
Chemical reactions involving sulfonamides, such as the cross-coupling of bromopyridines with alkyl and aryl sulfonamides catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, highlight the reactivity of pyridinyl and sulfonamido groups in forming N-(3-pyridinyl)-substituted secondary and tertiary sulfonamides (Han, 2010). Such reactions are indicative of the chemical versatility of the subject compound's functional groups.
Physical Properties Analysis
Physical properties such as solubility, melting point, and molecular weight are intrinsic to a compound's structure and significantly influence its application potential. While specific data on "(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid" is not directly available, studies on similar compounds provide valuable insights. For instance, the solubility and crystalline structure analyses contribute to understanding the compound's behavior in different solvents and under various conditions (Naveen et al., 2016).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are key for applications in synthesis and drug development. The ability of sulfonamide compounds to engage in diverse chemical reactions, such as cycloadditions and nucleophilic substitutions, underscores the chemical adaptability and potential utility of "(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid" in various chemical contexts (Sankar, Mahalakshmi, & Balasubramanian, 2013).
Scientific Research Applications
- Synthesis of Novel Porphyrin Derivatives
- Field : Chemistry
- Application Summary : Porphyrin derivatives were synthesized from tetra (4-aminophenyl) porphyrin (TAPP), including tetra [p- (4-pyridylimethylene imino)]phenyl porphyrin (TPyPPP) .
- Methods : The synthesis was based on the principle of self-assembly .
- Results : The self-assemblies of the three porphyrin derivatives have stronger photocatalytic performance than their monomers .
-
Anti-Inflammatory Activities of Pyrimidines
- Field : Pharmacology
- Application Summary : Pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms, display a range of pharmacological effects including anti-inflammatory activities .
- Methods : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
-
Synthesis of Pincer-Type Tricationic Compounds
- Field : Chemistry
- Application Summary : A pincer-type compound; N,N′-di(pyridine-4-yl)-pyridine-3,5-dicarboxamide was synthesized .
- Methods : The tricationic pro-ligand bearing two pendant alkylated 4-pyridyl arms at the 3,5-positions of the central pyridyl group features three triflate anions in the asymmetric unit .
- Results : The molecular packing structure of the compound shows an 18-molecule aggregate in a 3-dimensional supramolecular synthon stabilized by intermolecular N–H⋯O and C–H⋯O contacts .
-
Synthesis of N-(pyridin-4-yl) Salicylamides Derivatives
- Field : Chemistry
- Application Summary : A series of N-(pyridin-4-yl) salicylamides derivatives were prepared through acylation of the corresponding acetylsalicyloyl chlorides with substituted 4-amino-pyridines .
- Methods : The compounds were prepared through acylation of the corresponding acetylsalicyloyl chlorides with substituted 4-amino-pyridines .
- Results : These compounds might serve as prospective wide-spectrum antimycobacterial substances .
-
Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives
- Field : Pharmacology
- Application Summary : Pyrrolo[3,4-c]pyridine derivatives have shown efficacy in reducing blood glucose, and may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods : The compounds were tested for their ability to reduce blood glucose levels .
- Results : The results revealed that these compounds may be beneficial in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
-
Synthesis of N-(pyridin-4-yl) Salicylamides Derivatives
- Field : Chemistry
- Application Summary : A series of N-(pyridin-4-yl) salicylamides derivatives were prepared. These compounds might serve as prospective wide-spectrum antimycobacterial substances .
- Methods : The compounds were prepared through acylation of the corresponding acetylsalicyloyl chlorides with substituted 4-amino-pyridines .
- Results : Antimycobacterial activities of N-(pyridin-4-yl) salicylamides were influenced by the balance between hydrophobicity and electron-withdrawing substituent effect on the phenyl and pyridine ring .
properties
IUPAC Name |
(2S)-2-(butylsulfonylamino)-3-[4-(4-pyridin-4-ylbutoxy)phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-14,21,24H,2-6,15-17H2,1H3,(H,25,26)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFFSBHFSQTHRE-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=O)(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCC2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446264 | |
Record name | N-(Butane-1-sulfonyl)-O-[4-(pyridin-4-yl)butyl]-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid | |
CAS RN |
149490-61-9 | |
Record name | N-(Butylsulfonyl)-O-[4-(4-pyridinyl)butyl]-L-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149490-61-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Butane-1-sulfonyl)-O-[4-(pyridin-4-yl)butyl]-L-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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